Propyl Gallate

Description

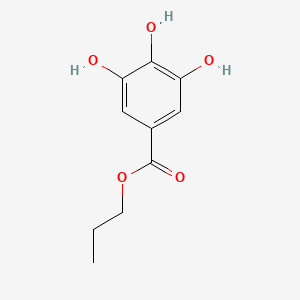

Structure

3D Structure

Properties

IUPAC Name |

propyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHYODDOHIVTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Record name | PROPYL GALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021201 | |

| Record name | Gallic acid n-propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propyl gallate appears as fine white to creamy-white crystalline powder. Odorless or with a faint odor. Melting point 150 °C. Insoluble in water. Slightly bitter taste., White to creamy-white, crystalline, odourless solid, Colorless or white odorless solid; [HSDB] Faintly beige crystals; [MSDSonline], Solid | |

| Record name | PROPYL GALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Propyl gallate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | PROPYL GALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

368 °F (NTP, 1992), 187 °C (369 °F) - closed cup | |

| Record name | PROPYL GALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL GALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, freely soluble in ethanol, ether and propane-1,2-diol, In water, 3490 mg/L at 25 deg, 2790 mg/L at 20 °C, 3790 mg/L at 30 °C, Solubility at 25 °C: in water 0.35 g/100 mL, Slightly soluble in acetone and 2-butanol, Solubility at 25 °C: in alcohol 103 g/100 g, in ether 83 g/100 g; Solubility at 30 °C: in cottonseed oil at 30 °C 1.23 g/100 g, in lard at 45 °C 1.14 g/100 g, 3.5 mg/mL at 25 °C | |

| Record name | PROPYL GALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | PROPYL GALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.21 (NTP, 1992) - Denser than water; will sink, 1.21 | |

| Record name | PROPYL GALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL GALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | PROPYL GALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

White to creamy-white crystalline powder, Colorless crystals, Needles in water, Fine, ivory powder or crystals | |

CAS No. |

121-79-9 | |

| Record name | PROPYL GALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl gallate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl Gallate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12450 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | propyl gallate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallic acid n-propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propyl gallate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D4SNN7V92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYL GALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

302 °F (NTP, 1992), Between 146 °C and 150 °C after drying at 110 °C for four hours, 147-149 °C, 150 °C | |

| Record name | PROPYL GALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | PROPYL GALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Propyl Gallate's Free Radical Scavenging Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl gallate (propyl 3,4,5-trihydroxybenzoate), a synthetic phenolic antioxidant, is widely utilized across the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation.[1][2] Its efficacy stems from its potent ability to neutralize free radicals, thereby terminating the chain reactions that lead to product spoilage and cellular damage. This technical guide provides an in-depth exploration of the core mechanisms governing the free radical scavenging activity of this compound. It details the primary pathways, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), supported by quantitative kinetic data. Furthermore, this document outlines the detailed experimental protocols for key in vitro assays used to characterize its antioxidant potential and presents a summary of its activity against various radical species in clearly structured tables for comparative analysis.

Core Mechanisms of Free Radical Scavenging

This compound's antioxidant prowess is primarily attributed to the three hydroxyl (-OH) groups attached to its aromatic ring.[3] These groups act as hydrogen donors, effectively neutralizing reactive free radicals. The principal mechanisms involved are Hydrogen Atom Transfer (HAT) and, to a lesser extent, Single Electron Transfer (SET). Additionally, this compound exhibits metal-chelating properties, which contributes to its overall antioxidant capacity by preventing the formation of radical-initiating species.[4][5]

Hydrogen Atom Transfer (HAT)

The predominant mechanism for this compound's radical scavenging activity is Hydrogen Atom Transfer (HAT). In this pathway, a free radical (R•) abstracts a hydrogen atom from one of the phenolic hydroxyl groups of this compound (PG-OH), resulting in the formation of a stable molecule (RH) and a this compound phenoxyl radical (PG-O•).

PG-OH + R• → PG-O• + RH

The resulting phenoxyl radical is significantly less reactive than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring, a phenomenon known as resonance stabilization. This stability prevents the propagation of the radical chain reaction. Theoretical studies have shown that this compound reacts mainly through the HAT mechanism, irrespective of the solvent or the specific peroxyl radical it is quenching.

Single Electron Transfer (SET)

While HAT is the primary pathway, this compound can also neutralize free radicals via a Single Electron Transfer (SET) mechanism. In this process, this compound donates an electron to the free radical, forming a this compound radical cation (PG-OH•+) and an anion (R⁻).

PG-OH + R• → PG-OH•+ + R⁻

The subsequent steps can vary depending on the environment, often involving proton transfer to neutralize the charged species. The SET mechanism is considered less favorable for this compound compared to HAT.

Metal Ion Chelation

This compound can also act as an antioxidant by chelating metal ions, particularly transition metals like iron (Fe²⁺) and copper (Cu²⁺). These metal ions can catalyze the formation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) through Fenton-type reactions. By binding to these metal ions, this compound sequesters them, rendering them inactive and thus preventing the initiation of radical-generating pathways.

Quantitative Analysis of Radical Scavenging Activity

The efficiency of this compound as a free radical scavenger has been quantified through various experimental and theoretical studies. The following tables summarize key quantitative data, providing a comparative overview of its reactivity with different radical species and its performance in standard antioxidant assays.

Table 1: Reaction Rate Constants of this compound with Peroxyl Radicals

| Radical Species | Medium | Rate Constant (M⁻¹ s⁻¹) |

| Hydroperoxyl radical (•OOH) | Aqueous | 4.56 x 10⁸ |

| Methylperoxyl radical (•OOCH₃) | Aqueous | 1.59 x 10⁶ |

| Ethylperoxyl radical (•OOCHCH₂) | Aqueous | 4.05 x 10⁸ |

| Hydroperoxyl radical (•OOH) | Lipid | 2.94 x 10⁴ |

| Methylperoxyl radical (•OOCH₃) | Lipid | 7.73 x 10³ |

| Ethylperoxyl radical (•OOCHCH₂) | Lipid | 9.94 x 10⁵ |

| Superoxide radical (O₂⁻•) | Aqueous | 2.6 x 10⁵ |

Table 2: IC₅₀ Values of this compound in Common Antioxidant Assays

| Assay | IC₅₀ (µmol/L) | Reference Compound | Reference IC₅₀ (µmol/L) |

| DPPH (1,1-diphenyl-2-picryl-hydrazyl) | 4.2 | BHT | 53 |

| TBHQ | 87 | ||

| BHA | 816 | ||

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 4.2 | BHA | 44 |

| BHT | 45 | ||

| TBHQ | 50 |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key free radical scavenging pathways of this compound and a generalized workflow for its evaluation.

Caption: this compound's Dual Antioxidant Mechanisms.

Caption: Generalized Workflow for In Vitro Antioxidant Assays.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the free radical scavenging activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume (e.g., 100 µL) of each this compound dilution.

-

Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.

-

For the control, mix the same volume of methanol with the DPPH solution.

-

A blank should contain only methanol.

-

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [ (A_control - A_sample) / A_control ] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by an antioxidant to its colorless neutral form results in a decrease in absorbance at 734 nm.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

-

Assay Procedure:

-

Add a small volume (e.g., 20 µL) of each this compound dilution to a 96-well microplate.

-

Add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to each well.

-

The control contains the solvent instead of the sample.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

IC₅₀ Determination: The IC₅₀ value is determined as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. The increase in absorbance is proportional to the antioxidant power.

Protocol:

-

Preparation of FRAP Reagent:

-

Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O.

-

Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This FRAP reagent should be prepared fresh and warmed to 37°C before use.

-

-

Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions.

-

Assay Procedure:

-

Add a small volume (e.g., 20 µL) of the sample or a standard (e.g., FeSO₄) to a test tube or microplate well.

-

Add a larger volume (e.g., 150 µL) of the FRAP reagent.

-

Mix well.

-

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using known concentrations of FeSO₄. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM Fe²⁺).

Conclusion

This compound is a highly effective free radical scavenger that operates primarily through a Hydrogen Atom Transfer mechanism, complemented by its ability to chelate pro-oxidant metal ions. Its chemical structure, featuring three hydroxyl groups on a benzene ring, allows for the donation of hydrogen atoms to stabilize a wide range of free radicals, thereby terminating oxidative chain reactions. Quantitative data from kinetic studies and in vitro antioxidant assays consistently demonstrate its potent activity. The standardized protocols provided herein offer a reliable framework for researchers and drug development professionals to assess and compare the antioxidant potential of this compound and other novel compounds. A thorough understanding of these scavenging pathways and experimental methodologies is crucial for the effective application of this compound in preserving the quality and stability of pharmaceuticals, cosmetics, and food products.

References

Propyl Gallate's Cytotoxic Profile: A Technical Examination of its Effects on Cellular Viability

For Immediate Release

Propyl gallate (PG), a synthetic phenolic antioxidant commonly used as a preservative in food, cosmetics, and pharmaceuticals, exhibits significant cytotoxic effects against various cell lines.[1][2][3] This technical guide provides an in-depth analysis of the cytotoxic mechanisms of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the implicated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of this compound varies across different cell lines and is dependent on the duration of exposure. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined in several studies.

| Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |

| Calu-6 | Lung Cancer | ~800 µM | 24 hours | [1][3] |

| Calu-6 | Lung Cancer | <50 µM | 72 hours | |

| A549 | Lung Cancer | ~800 µM | 24 hours | |

| A549 | Lung Cancer | ~150 µM | 48 hours | |

| A549 | Lung Cancer | <100 µM | 72 hours | |

| Hep3B | Hepatocellular Carcinoma | Not specified | 48 hours | |

| Mahlavu | Hepatocellular Carcinoma | Not specified | 48 hours | |

| HepJ5 | Hepatocellular Carcinoma | Not specified | 48 hours | |

| THP-1 | Leukemia | Viability reduced | Not specified | |

| Jurkat | Leukemia | Viability reduced | Not specified | |

| HL-60 | Leukemia | Viability reduced | Not specified | |

| HTR8/SVneo | Human Trophoblast | Proliferation reduced | Not specified | |

| CPAEC | Calf Pulmonary Artery Endothelial Cells | Dose-dependent inhibition | 24 hours | |

| HUVEC | Human Umbilical Vein Endothelial Cells | Dose-dependent inhibition | 24 hours | |

| MCF-7 | Breast Cancer | >1000 µg/mL | Not specified | |

| Rat Hepatocytes | Normal Liver Cells | Concentration-dependent cell death (0.5-2.0 mM) | Not specified | |

| Human Pulmonary Fibroblast (HPF) | Normal Lung Cells | Cell death initiated (400–1,600 μM) | 24 hours |

Mechanisms of this compound-Induced Cytotoxicity

This compound induces cell death through a multi-faceted approach, primarily involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. The apoptotic process is initiated through both intrinsic (mitochondrial) and extrinsic pathways. Key events include:

-

Loss of Mitochondrial Membrane Potential (MMP): this compound treatment leads to a dose-dependent loss of MMP (ΔΨm) in lung cancer cells and human pulmonary fibroblasts. For instance, at a concentration of 800 µM, this compound induced MMP loss in approximately 30% of Calu-6 cells and 45% of A549 cells.

-

Regulation of Apoptotic Proteins: The compound modulates the expression of key proteins involved in apoptosis. It has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 and increase the levels of pro-apoptotic proteins such as Bax and Bad.

-

Caspase Activation: this compound activates a cascade of caspases, which are crucial executioners of apoptosis. Specifically, it has been shown to activate caspase-3, caspase-8, and caspase-9. The activation of these caspases leads to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, primarily at the G1 phase. This G1 phase arrest was observed in both Calu-6 and A549 lung cancer cells following treatment with this compound. This inhibition of cell cycle progression prevents cancer cells from proliferating.

Generation of Reactive Oxygen Species (ROS)

This compound has been observed to induce the production of ROS, which are highly reactive molecules that can cause damage to cellular components. This increase in intracellular ROS levels can contribute to the induction of apoptosis. Interestingly, while this compound is known as an antioxidant, under certain conditions, it can exhibit pro-oxidant properties, leading to cellular stress and death. Furthermore, this compound can lead to the depletion of intracellular glutathione (GSH), a key antioxidant, further exacerbating oxidative stress.

Signaling Pathways Implicated in this compound Cytotoxicity

The cytotoxic effects of this compound are mediated by complex signaling pathways. In human leukemia cells, this compound activates mitogen-activated protein kinases (MAPKs) and inhibits the nuclear translocation of the nuclear factor erythroid 2-related factor 2 (Nrf-2), leading to GSH depletion and apoptosis. In human trophoblasts, this compound has been shown to block the PI3K/AKT and MAPK signaling pathways, which are involved in cell proliferation and invasion.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells and treat with this compound as described for the viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Culture and treat cells with this compound.

-

Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Measurement of Mitochondrial Membrane Potential (MMP)

The lipophilic cationic dye Rhodamine 123 is commonly used to assess MMP.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Staining: Incubate the cells with Rhodamine 123.

-

Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence indicates a loss of MMP.

Detection of Intracellular Reactive Oxygen Species (ROS)

Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe for detecting intracellular ROS.

-

Cell Loading: Pre-incubate cells with DCFH-DA.

-

Treatment: Treat the cells with this compound.

-

Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

Conclusion

This compound demonstrates significant cytotoxic effects against a range of cell lines, particularly cancer cells, through the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species. The underlying mechanisms involve the modulation of key signaling pathways and apoptotic proteins. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound's cytotoxic properties and its potential as a therapeutic agent. Further research is warranted to fully elucidate its in vivo efficacy and safety profile for potential clinical applications.

References

In Vitro Antimicrobial Properties of Propyl Gallate: A Technical Guide for Researchers

An in-depth examination of the efficacy of propyl gallate against common laboratory microbial contaminants, detailing its mechanisms of action and providing standardized protocols for evaluation.

Introduction

This compound (propyl 3,4,5-trihydroxybenzoate), a synthetic antioxidant commonly utilized in the food, cosmetic, and pharmaceutical industries, has demonstrated significant in vitro antimicrobial properties.[1] This technical guide provides a comprehensive overview of the antimicrobial activity of this compound against a range of common laboratory contaminants, including bacteria and fungi. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this compound as an antimicrobial agent. The guide summarizes key quantitative data, details experimental protocols for antimicrobial susceptibility testing, and visualizes the proposed mechanisms of action.

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of antimicrobial activity, with demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal species. Its effectiveness is attributed to its ability to disrupt microbial membranes, interfere with cellular processes, and inhibit signaling pathways such as quorum sensing.[2][3]

Antibacterial Activity

This compound has shown notable inhibitory and bactericidal effects against common bacterial lab contaminants such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and zone of inhibition data from various studies are summarized below.

| Bacterium | Strain | Test Method | MIC (μg/mL) | MBC (μg/mL) | Zone of Inhibition (mm) | Reference |

| Escherichia coli | - | Disc Diffusion | - | - | 36 (at 1.5 mg/disc) | [4] |

| Escherichia coli | KVCC 1423 (resistant) | Broth Microdilution | 312.5 | >312.5 | - | [5] |

| Escherichia coli | Multiple Strains | Broth Microdilution | 312.5 - 625 | >MIC | - | |

| Staphylococcus aureus | - | Disc Diffusion | - | - | 28 (at 1.5 mg/disc) | |

| Staphylococcus aureus | MRSA & MSSA | Plate Dilution | 62.5 - 125 | - | - | |

| Pseudomonas aeruginosa | PAO1 & PA14 | - | - | - | - |

Note: The activity of this compound against Pseudomonas aeruginosa is primarily associated with the inhibition of virulence factors and biofilm formation rather than direct bactericidal or bacteriostatic effects at readily achievable concentrations.

Antifungal Activity

The antifungal properties of this compound have been investigated against common laboratory fungal contaminants, including Candida albicans and Aspergillus niger. While this compound demonstrates some intrinsic antifungal activity, it has been more extensively studied for its synergistic effects with established antifungal drugs.

| Fungus | Strain | Test Method | MIC (μg/mL) | Zone of Inhibition (mm) | Note | Reference |

| Candida albicans | Clinical Isolates | Broth Microdilution | >2000 | - | Tested alone | |

| Candida albicans | - | Broth Microdilution | 1500 | - | In aqueous solution with 4% ethanol | |

| Aspergillus niger | - | - | Data not available | Data not available | - |

This compound has been shown to significantly enhance the in vitro activity of imidazole antifungals against Candida albicans. Specific MIC data for this compound alone against Aspergillus niger is limited in the available literature, with most research focusing on the use of A. niger for the enzymatic production of this compound.

Mechanisms of Antimicrobial Action

This compound employs a multi-faceted approach to inhibit microbial growth, primarily through the disruption of the cell membrane and the interference with cell-to-cell communication.

Disruption of Bacterial Cell Membrane

This compound is believed to exert its antimicrobial effect by compromising the integrity of the bacterial cell membrane. This disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the propyl group facilitates its interaction with the lipid bilayer of the cell membrane.

Inhibition of Quorum Sensing in Pseudomonas aeruginosa

A significant mechanism of action for this compound against Pseudomonas aeruginosa is the inhibition of its quorum sensing (QS) systems. QS is a cell-density-dependent signaling mechanism that regulates the expression of virulence factors and biofilm formation. This compound has been shown to antagonize the LasR and RhlR receptors, which are key regulators in the P. aeruginosa QS cascade. By interfering with these receptors, this compound can effectively reduce the production of virulence factors such as elastase, pyocyanin, and rhamnolipids, as well as inhibit biofilm formation.

Caption: this compound's dual action on bacterial cells.

Experimental Protocols

Standardized methods are crucial for the accurate and reproducible assessment of antimicrobial activity. The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and zone of inhibition, based on established guidelines and literature.

Broth Microdilution Assay for MIC and MBC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Caption: Workflow for MIC and MBC determination.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial culture

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) to a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the wells of a 96-well plate using the appropriate broth medium.

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline or PBS and adjust its turbidity to match the 0.5 McFarland standard.

-

Inoculation: Dilute the standardized inoculum in broth and add it to each well of the microtiter plate, resulting in a final desired microbial concentration.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 24-48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

-

MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium. The plates are then incubated, and the MBC is the lowest concentration that shows no microbial growth on the agar.

Disc Diffusion Assay for Zone of Inhibition

This method is used to qualitatively assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.

Materials:

-

This compound

-

Sterile filter paper discs

-

Appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Microbial culture

-

Sterile swabs

-

0.5 McFarland turbidity standard

-

Forceps

-

Incubator

-

Ruler or calipers

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of the agar plate with the standardized microbial suspension to create a lawn of growth.

-

Disc Application: Aseptically place a filter paper disc impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.

-

Incubation: Invert the plates and incubate under appropriate conditions.

-

Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disc in millimeters.

Conclusion and Future Directions

This compound demonstrates significant potential as a broad-spectrum antimicrobial agent against common laboratory contaminants. Its mechanisms of action, including membrane disruption and quorum sensing inhibition, make it a compelling candidate for further investigation. While its antibacterial properties are well-documented, further research is warranted to fully elucidate its antifungal efficacy, particularly against filamentous fungi like Aspergillus niger. The synergistic potential of this compound with existing antimicrobial drugs also presents a promising avenue for future studies, potentially leading to the development of novel combination therapies to combat antimicrobial resistance. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound's antimicrobial properties in various research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Microencapsulated mycelium-bound tannase from Aspergillus niger: an efficient catalyst for esterification of this compound in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound increases in vitro antifungal imidazole activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkyl Gallates as Potential Antibiofilm Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Oxidant Double-Edged Sword: A Technical Guide to Propyl Gallate's Activity in the Presence of Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl gallate (PG), a synthetic antioxidant widely employed in the food, cosmetic, and pharmaceutical industries, exhibits a paradoxical pro-oxidant activity in the presence of transition metal ions such as copper (Cu(II)) and iron (Fe(III)). This technical guide provides an in-depth investigation into this phenomenon, elucidating the underlying chemical mechanisms, detailing experimental protocols for its assessment, and exploring the consequential cellular signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development and related scientific fields, offering a deeper understanding of the complex interactions between phenolic antioxidants, metal ions, and biological systems. The provided experimental methodologies and pathway diagrams are intended to facilitate further research and a more nuanced evaluation of the biological effects of this compound.

Introduction: The Antioxidant That Turns Pro-Oxidant

This compound (propyl 3,4,5-trihydroxybenzoate) is lauded for its ability to scavenge free radicals, a property conferred by the three hydroxyl groups on its aromatic ring.[1][2] This mechanism involves the donation of a hydrogen atom to stabilize reactive free radicals, thereby terminating damaging chain reactions.[2][3] Additionally, PG can chelate metal ions, sequestering them and preventing their participation in the formation of free radicals.[1]

However, under certain conditions, particularly in the presence of redox-active metal ions like copper and iron, the protective antioxidant properties of this compound can be subverted, leading to a pro-oxidant effect. This shift is characterized by the accelerated generation of reactive oxygen species (ROS), which can induce significant cellular damage, including lipid peroxidation and DNA strand breaks. This guide will dissect the mechanisms behind this dual functionality and provide the tools to investigate it.

The Chemical Core: Fenton-Like Reactions and ROS Generation

The pro-oxidant activity of this compound in the presence of metal ions is primarily driven by a series of redox reactions analogous to the Fenton reaction. In this process, the metal ion is reduced by this compound, and the reduced metal ion then reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH).

The key steps in this process are:

-

Reduction of the Metal Ion: this compound donates an electron to the metal ion (e.g., Cu(II) or Fe(III)), reducing it to a lower oxidation state (Cu(I) or Fe(II)). This compound itself is oxidized to a semiquinone radical.

-

Fenton-Like Reaction: The reduced metal ion reacts with hydrogen peroxide, which is present in biological systems, to produce a hydroxyl radical.

-

Regeneration of the Metal Ion: The oxidized metal ion can then be reduced again by another molecule of this compound, creating a catalytic cycle that continuously generates ROS.

This cascade of reactions leads to a significant increase in oxidative stress within the cellular environment.

Quantifying the Damage: Experimental Protocols

To investigate the pro-oxidant activity of this compound, a suite of well-established assays can be employed. These protocols are designed to measure the direct consequences of ROS generation: DNA damage and lipid peroxidation, as well as the presence of ROS themselves.

Assessment of DNA Damage: The Comet Assay

The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Detailed Protocol:

-

Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Prepare 1% normal melting point agarose in distilled water and coat microscope slides. Allow to dry completely.

-

Embedding: Mix cell suspension with 0.5% low melting point agarose at 37°C in a 1:10 ratio. Pipette 75 µL onto a pre-coated slide and cover with a coverslip. Allow to solidify at 4°C for 10 minutes.

-

Lysis: Remove coverslips and immerse slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13) for 20-40 minutes at 4°C.

-

Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

-

Neutralization: Gently wash the slides three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5) at 4°C.

-

Staining: Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green I or ethidium bromide).

-

Visualization and Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage using appropriate software to measure tail length, tail intensity, and tail moment.

Measurement of Lipid Peroxidation: The TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of this process.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

Detailed Protocol:

-

Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

-

Protein Precipitation: Add trichloroacetic acid (TCA) to the sample to precipitate proteins. Centrifuge to collect the supernatant.

-

Reaction with TBA: Mix the supernatant with a TBA solution and incubate at 95°C for 60 minutes.

-

Measurement: Cool the samples and measure the absorbance of the pink-colored product at 532 nm.

-

Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

Detection of Intracellular ROS: The DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.

Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS.

Detailed Protocol:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Loading with DCFH-DA: Wash the cells with a serum-free medium and then incubate them with DCFH-DA solution (typically 10-20 µM) in the dark at 37°C for 30-60 minutes.

-

Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with this compound and the metal ion of interest.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader or a fluorescence microscope.

Quantitative Data Summary

The pro-oxidant activity of this compound in the presence of metal ions is concentration-dependent. The following tables summarize representative quantitative data from the literature.

Table 1: this compound and Copper-Induced DNA Damage in Human Fibroblasts

| This compound (mM) | Copper(II) Chloride (mM) | DNA Damage (Arbitrary Units) |

| 0 | 2.5 | 1.2 ± 0.3 |

| 0.15 | 0 | 1.5 ± 0.4 |

| 0.15 | 2.5 | 8.7 ± 1.1 |

| 0.25 | 2.5 | 15.4 ± 2.3 |

| 0.5 | 2.5 | 28.9 ± 3.5 |

Data are presented as mean ± standard deviation. DNA damage was assessed using the alkaline elution technique, a method comparable to the comet assay for detecting DNA strand breaks.

Table 2: this compound and Copper-Induced Lipid Peroxidation in Human Fibroblasts

| This compound (mM) | Copper(II) Chloride (mM) | TBARS (nmol MDA/mg protein) |

| 0 | 5 | 0.8 ± 0.2 |

| 0.125 | 0 | 0.6 ± 0.1 |

| 0.125 | 5 | 3.1 ± 0.5 |

| 0.25 | 5 | 7.8 ± 1.2 |

| 0.5 | 5 | 14.2 ± 2.1 |

Data are presented as mean ± standard deviation. Lipid peroxidation was measured using the TBARS assay.

Table 3: this compound and Iron-Induced DNA Damage (8-oxodG Formation)

| Gallic Acid (µM) | Fe(III)EDTA (µM) | 8-oxodG / 10⁵ dG |

| 0 | 100 | 1.1 ± 0.2 |

| 50 | 0 | 1.3 ± 0.3 |

| 50 | 100 | 5.8 ± 0.9 |

| 100 | 100 | 11.2 ± 1.7 |

| 200 | 100 | 20.5 ± 3.1 |

Data are presented as mean ± standard deviation. 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) is a marker of oxidative DNA damage. Gallic acid is the primary metabolite of this compound.

Cellular Consequences: Impact on Signaling Pathways

The surge in intracellular ROS initiated by the pro-oxidant activity of this compound and metal ions can trigger a variety of cellular signaling pathways, ultimately leading to cellular dysfunction and apoptosis. Two key pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.

The MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of several branches of the MAPK pathway.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade for cell survival, proliferation, and growth. While often associated with pro-survival signals, its regulation by ROS is complex. This compound has been shown to inhibit the PI3K/AKT pathway, contributing to its pro-apoptotic effects.

Conclusion and Future Directions

The dual nature of this compound, acting as both an antioxidant and a pro-oxidant, underscores the complexity of its biological activity. The presence of metal ions is a critical determinant of its function, shifting the balance towards oxidative stress and cellular damage. This technical guide has provided a framework for understanding and investigating this phenomenon, from the fundamental chemical reactions to the resulting cellular consequences.

For researchers and professionals in drug development, a thorough understanding of these interactions is paramount. The pro-oxidant potential of this compound could be harnessed for therapeutic benefit, for instance, in cancer therapy where inducing oxidative stress in tumor cells is a viable strategy. Conversely, in other applications, the co-localization of this compound and metal ions could lead to unintended toxicity.

Future research should focus on further elucidating the precise conditions that favor the pro-oxidant activity of this compound, including the influence of pH, the presence of other biological molecules, and the specific cellular compartments involved. A deeper understanding of the signaling pathways affected will also be crucial for predicting and controlling the biological outcomes of this compound exposure.

References

- 1. Induction of lipid peroxidation in human fibroblasts by the antioxidant this compound in combination with copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metal-mediated oxidative damage to cellular and isolated DNA by gallic acid, a metabolite of antioxidant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Stability of Propyl Gallate in Aqueous Solutions: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the stability of propyl gallate in aqueous solutions for researchers, scientists, and drug development professionals. This compound, a synthetic antioxidant, is widely used as a preservative in food, cosmetics, and pharmaceutical formulations to prevent oxidative degradation.[1][2] A thorough understanding of its stability profile in aqueous environments is crucial for ensuring product efficacy and safety.

Physicochemical Properties of this compound

This compound (propyl 3,4,5-trihydroxybenzoate) is an ester of gallic acid and propanol.[2] It presents as a white to creamy-white crystalline powder with a slightly bitter taste.[3] While soluble in ethanol, ether, and propylene glycol, it is only slightly soluble in water.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₅ | |

| Molecular Weight | 212.20 g/mol | |

| Melting Point | 146-150 °C | |

| pKa | 7.94 | |

| Water Solubility | Slightly soluble | |

| Appearance | White to creamy-white crystalline powder |

Factors Affecting the Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents and metal ions.

Effect of pH

Effect of Temperature

This compound is known to be unstable at high temperatures. It is rapidly destroyed in oils used for frying, indicating thermal lability. Researchers should consider the impact of temperature during processing and storage of aqueous formulations containing this compound.

Effect of Light

Exposure to visible light can promote the degradation of this compound, especially in the presence of photosensitizers like riboflavin. This photodegradation can involve the formation of reactive oxygen species (ROS), leading to the breakdown of the antioxidant.

Presence of Metal Ions and Oxidizing Agents

This compound can form colored complexes with metal ions such as iron, which can affect its stability and the appearance of the solution. The presence of strong oxidizing agents will also lead to the degradation of this compound as it exerts its antioxidant function.

Degradation Pathways

The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage, yielding gallic acid and propanol. This process can be accelerated by acidic or basic conditions and elevated temperatures.

Further degradation can occur through oxidation , particularly given its function as an antioxidant. The phenolic hydroxyl groups are susceptible to oxidation, leading to the formation of semiquinone radicals and subsequently quinone-type structures.

Figure 1. Primary degradation pathways of this compound in aqueous solutions.

Quantitative Stability Data

While comprehensive experimental data on the degradation kinetics of this compound in aqueous solutions across a wide range of pH and temperatures is limited in publicly available literature, theoretical calculations provide some insights into its reactivity.

Table 2: Theoretical Reaction Rate Constants of this compound with Peroxyl Radicals in Aqueous Media at Physiological pH (298.15 K)

| Reacting Radical | Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Hydroperoxyl radical (•OOH) | 4.56 x 10⁸ | |

| Methylperoxyl radical (•OOCH₃) | 1.59 x 10⁶ | |

| Ethylperoxyl radical (•OOCH₂CH₃) | 4.05 x 10⁸ |

Note: These are theoretical values and represent the reactivity towards specific radicals, not the overall degradation rate in an aqueous solution.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound in aqueous solutions, validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are commonly employed techniques.

Stability-Indicating HPLC Method

A stability-indicating HPLC method can separate and quantify this compound from its degradation products.

Objective: To determine the concentration of this compound in an aqueous solution over time under specific storage conditions (e.g., varying pH, temperature, and light exposure).

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

Reagents and Materials:

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Purified water (HPLC grade).

-

Phosphoric acid or other suitable acid for pH adjustment.

-

Aqueous buffers of desired pH values.

-

Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of water, acetonitrile, and phosphoric acid (e.g., 68:32:0.1, v/v/v).

-

Flow Rate: 0.80 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 50 µL.

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or the mobile phase) and dilute to known concentrations to create a calibration curve.

-

Sample Preparation: Prepare aqueous solutions of this compound at the desired concentration in the buffers of interest.

-

Stability Study: Store the sample solutions under the defined conditions (e.g., 25 °C/60% RH, 40 °C/75% RH, photostability chamber).

-

Analysis: At specified time points, withdraw aliquots of the sample solutions, dilute if necessary, and inject into the HPLC system.

-

Data Analysis: Quantify the peak area of this compound and calculate its concentration using the calibration curve. The appearance of new peaks may indicate degradation products.

UV-Visible Spectrophotometric Method

This method can be used for a more rapid, though less specific, assessment of this compound degradation.

Objective: To monitor the decrease in this compound concentration by measuring the change in absorbance over time.

Instrumentation:

-

UV-Visible Spectrophotometer.

-

Quartz cuvettes.

Reagents and Materials:

-

This compound.

-

Aqueous buffers of desired pH values.

-

Solvent for stock solution (e.g., ethanol or methanol).

Procedure:

-

Determine λmax: Scan a solution of this compound in the chosen buffer to determine the wavelength of maximum absorbance (λmax), which is typically around 275 nm.

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the λmax to construct a calibration curve.

-

Sample Preparation and Stability Study: Prepare aqueous solutions of this compound in the buffers of interest and store them under the desired experimental conditions.

-

Absorbance Measurement: At regular intervals, measure the absorbance of the sample solutions at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound at each time point.

Figure 2. Experimental workflow for assessing the stability of this compound in aqueous solutions.

Antioxidant Mechanism of this compound

This compound functions as a primary antioxidant through a free radical scavenging mechanism. The three hydroxyl groups on the benzene ring can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting this compound radical is stabilized by resonance, making it relatively unreactive. Additionally, this compound can act as a secondary antioxidant by chelating metal ions, such as iron and copper, which can catalyze oxidation reactions.

References

- 1. Antioxidant activity of this compound in aqueous and lipid media: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C10H12O5 | CID 4947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. phexcom.com [phexcom.com]

- 4. Antioxidant activity of gallates: an electrochemical study in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrolysis of propyl gallate to gallic acid in experimental buffers.

An In-depth Technical Guide to the Hydrolysis of Propyl Gallate in Experimental Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction